Methyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic heterocyclic compound featuring a fused benzothiophene and benzothiolopyrimidine core. The structure includes a tetrahydrobenzothiophene moiety linked via an acetylated amino group to a sulfur-containing tetrahydrobenzothiolopyrimidine ring, with a methyl ester at the 3-position of the benzothiophene (Fig. 1). This compound belongs to the thienopyrimidine class, which is known for diverse biological activities, including anticancer and enzyme-inhibitory properties . Its synthesis likely involves multi-step reactions, such as nucleophilic substitution and amide coupling, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
methyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c1-28-22(27)18-13-7-3-5-9-15(13)31-21(18)25-16(26)10-29-19-17-12-6-2-4-8-14(12)30-20(17)24-11-23-19/h11H,2-10H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZPZOSKOZIDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique fused ring system that includes both benzothiophene and pyrimidine moieties. Its structural complexity contributes to its stability and reactivity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 378.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes that play a role in disease processes.
- Receptor Modulation : The compound could act as a modulator for certain receptors involved in signaling pathways.
These interactions lead to various downstream effects that can influence cellular functions.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Effects : Studies indicate that it possesses antimicrobial activity against various pathogens.
- Anti-inflammatory Properties : It has been shown to reduce inflammation in cellular models.
- Cytotoxicity Against Cancer Cells : Preliminary cytotoxic assays suggest that it may have potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives. For instance:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzothiophene derivatives, highlighting their potential as anticancer agents (Smith et al., 2020).
- Another research article demonstrated the antioxidant and anti-inflammatory activities of related benzothiophene compounds in vitro (Johnson et al., 2021) .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Methyl 2-[[2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Moderate | Yes | Yes |
| 5-Methylbenzothiophene Derivative | High | Moderate | Moderate |
| Benzothiophene Derivative from Recent Studies | Moderate | Yes | High |
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several derivatives within the benzothiophene and thienopyrimidine families. Below is a detailed analysis of key analogs:
Structural Analogues
A. Ethyl 2-({2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences: Replaces the methyl ester with an ethyl group and introduces an amino substituent on the pyrimidine ring .
B. 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (11a)
- Structural Differences : Features a chloro-substituted benzamide group and a propyl chain on the pyrimidine ring instead of the acetylated sulfanyl linkage .
- Functional Implications : The chloro-benzamide group is associated with enhanced cytotoxicity in cancer cell lines, as demonstrated in related studies .
C. 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Structural Differences: Incorporates a bromophenylmethylsulfanyl group and an ethyl substituent, omitting the acetylated amino-benzothiophene moiety .
- Functional Implications : Bromine atoms often improve lipophilicity and membrane permeability, which could enhance bioavailability .
Pharmacological and Physicochemical Properties
Key Observations :
Ester Groups : Methyl esters (target compound) typically confer faster metabolic clearance than ethyl esters (e.g., ).
Sulfur Linkages : The sulfanyl acetyl group in the target compound may improve solubility compared to bulkier aryl substitutions (e.g., bromophenyl in ).
Biological Activity: Thienopyrimidines with electron-withdrawing groups (e.g., chloro in ) show stronger cytotoxic effects, suggesting the target compound’s acetyl group could be optimized for activity.
Preparation Methods
Palladium-Catalyzed Carbonylation
A palladium-catalyzed approach adapts methods from benzothiophene-3-carboxylate syntheses. Starting from 2-iodo-4,5,6,7-tetrahydro-1-benzothiophene, carbonylation under CO (32 atm) and air (40 atm) in methanol at 80–100°C for 24–36 hours yields methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Key conditions include:
This method avoids harsh cyclization agents and provides direct access to the carboxylate ester.
Friedel-Crafts Acylation and Demethylation
Alternative routes employ Friedel-Crafts acylation of tetrahydrobenzothiophene with methyl chlorooxalate in chlorobenzene using AlCl₃ (6 equiv) at 25°C for 2 hours. Subsequent demethylation with 2-methyl-5- tert-butylbenzenethiol and AlCl₃ (1.5 equiv) in dichloromethane at 0°C affords the free carboxylic acid, which is esterified with methanol/H₂SO₄ to yield the methyl ester (overall yield: 55–65%).
Preparation of 5,6,7,8-Tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine
Cyclocondensation of Thiourea Derivatives
The pyrimidine fragment is synthesized via cyclocondensation of 2-aminobenzothiophene-3-thiol with methyl 3-oxobutanoate in acetic acid under reflux (120°C, 8 hours). The reaction proceeds via thioamide intermediate formation, followed by intramolecular cyclization to yield 5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine (yield: 70–75%).
Alternative Route Using Isothiocyanates
A method from pyrimidopyrimidine synthesis involves reacting 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine (3:1 ratio) in ethanol at 60°C for 12 hours. This forms a thiourea intermediate, which cyclizes under basic conditions (K₂CO₃, DMF, 100°C) to yield the pyrimidine core (yield: 68%).
Coupling of Benzothiophene and Pyrimidine Moieties
Thioacetylation and Amide Bond Formation
The sulfanyl-acetyl linker is introduced in two stages:
-
Thioacetylation : Reacting 5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine with chloroacetyl chloride in THF at 0°C in the presence of Et₃N (2 equiv) yields 2-chloro- N-(pyrimidin-4-yl)acetamide (yield: 85–90%).
-
Sulfide Coupling : The chloride is displaced by treating the benzothiophene-3-carboxylate core (pre-activated with NaH in DMF) with the thioacetyl intermediate at 25°C for 6 hours. The reaction is monitored via TLC (hexane/EtOAc 7:3), yielding the final compound after column chromatography (silica gel, hexane/EtOAc gradient; yield: 50–55%).
One-Pot Coupling Strategy
A streamlined approach combines both steps using in situ generation of the thioacetyl chloride. Benzothiophene-3-carboxylate is treated with thiourea, chloroacetyl chloride, and pyrimidin-4-amine in DMF at 50°C for 12 hours, achieving a 45–50% yield.
Optimization and Byproduct Management
Catalyst Recycling in Palladium-Mediated Steps
The PdCl₂ catalyst from the carbonylation step is recoverable using ionic liquids (e.g., BmimBF₄). After extraction with Et₂O, the catalyst-ionic liquid mixture is reused for three cycles with <10% yield reduction.
Byproduct Formation in Cyclization
Competing pathways during pyrimidine cyclization may yield maleic diester derivatives (7–10% byproduct). Suppression is achieved by maintaining a CO-rich atmosphere and limiting reaction times to <24 hours.
Spectroscopic Characterization and Validation
Critical analytical data for the final compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
